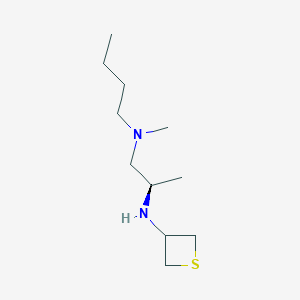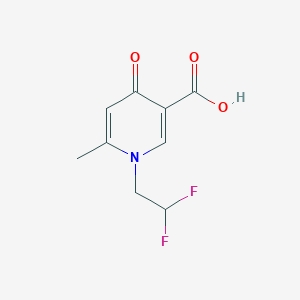
1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of compounds known for their stimulant properties, often found in various psychoactive substances. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a pyridine ring, making it a subject of interest in both scientific research and industrial applications.
準備方法
The synthesis of 1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized using a combination of aldehydes and amines under specific reaction conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the dimethylamino group.
Attachment of the Propan-1-one Moiety: The final step involves the attachment of the propan-1-one group to the pyridine ring, typically through a condensation reaction.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups using nucleophilic substitution reactions, often employing reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new cathinone derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
作用機序
The mechanism of action of 1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin, leading to enhanced mood and alertness. The compound’s molecular targets include monoamine transporters and receptors, which play a crucial role in its psychoactive effects .
類似化合物との比較
1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one can be compared with other similar compounds, such as:
2,5-PRODAN: A compound with a similar structure but different photophysical properties.
4-MDMC: Another cathinone derivative with distinct chemical and biological properties.
4-chloro-α-PVP: A cathinone with a different substitution pattern on the pyridine ring, leading to varied effects and applications
特性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
1-[6-(dimethylamino)-5-methylpyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C11H16N2O/c1-5-10(14)9-6-8(2)11(12-7-9)13(3)4/h6-7H,5H2,1-4H3 |
InChIキー |
ZSDKNECZKWZMNK-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CN=C(C(=C1)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13014381.png)


![tert-butyl(1S,5S)-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13014397.png)
![trans-Hexahydro-5H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B13014401.png)

![Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13014424.png)



![7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-ol](/img/structure/B13014441.png)
![Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13014443.png)
